Ska-31

Description

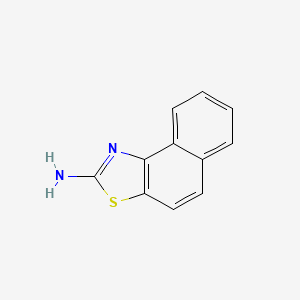

Structure

3D Structure

Properties

IUPAC Name |

benzo[e][1,3]benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECQXVPRUCCUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068216 | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40172-65-4 | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40172-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminonaphthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphtho[1,2-d]thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINONAPHTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW12CAS9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Deep Dive: The Mechanism of Action of Ska-31 on KCa2.3 Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Ska-31, a potent small-molecule activator of small-conductance calcium-activated potassium (KCa2) channels, with a specific focus on the KCa2.3 subtype. This compound acts as a positive gating modulator, sensitizing the channel to intracellular calcium, thereby increasing potassium efflux and inducing membrane hyperpolarization. This document details the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate this compound's effects. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals in the field of ion channel pharmacology.

Introduction to this compound and KCa2.3 Channels

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability and vascular tone. The KCa2 family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). These channels are unique in that their activation is solely dependent on the concentration of intracellular calcium ([Ca²⁺]i), which binds to the constitutively associated protein calmodulin (CaM). This binding event triggers a conformational change in the channel, leading to its opening and the subsequent efflux of potassium ions, which hyperpolarizes the cell membrane.

KCa2.3 channels are prominently expressed in the vascular endothelium, where their activation is a key component of the endothelium-derived hyperpolarization (EDH) response, leading to vasodilation.[1] As such, activators of KCa2.3 channels are of significant interest for the treatment of cardiovascular diseases such as hypertension.

This compound (Naphtho[1,2-d]thiazol-2-ylamine) is a potent and relatively selective activator of KCa2 and KCa3.1 channels.[2][3][4] It was developed as a more potent analog of the neuroprotectant riluzole.[2] this compound has been instrumental as a pharmacological tool to probe the physiological roles of KCa2/3 channels and shows therapeutic potential.

Mechanism of Action of this compound on KCa2.3

This compound functions as a positive gating modulator of KCa2.3 channels. This means that it does not open the channel directly but rather enhances its sensitivity to its natural ligand, intracellular calcium. The primary mechanism involves a leftward shift in the Ca²⁺ concentration-response curve, meaning that a lower concentration of intracellular calcium is required to achieve the same level of channel activation.

Binding Site

While a crystal structure of this compound bound to the KCa2.3-calmodulin complex is not yet available, extensive research involving mutagenesis and computational modeling has localized the binding site to the interface between the channel's C-terminal calmodulin-binding domain (CaM-BD) and calmodulin (CaM) itself. It is hypothesized that this compound binds to a pocket at this interface, stabilizing the "open" conformation of the channel that is induced by calcium binding to calmodulin.

Quantitative Data: Potency of this compound

The potency of this compound has been characterized across various KCa channel subtypes using electrophysiological techniques. The half-maximal effective concentration (EC₅₀) values are summarized in the table below.

| Channel Subtype | Reported EC₅₀ (µM) | Reference(s) |

| KCa2.3 (SK3) | 2.9 | |

| KCa2.1 (SK1) | 2.9 | |

| KCa2.2 (SK2) | 1.9 | |

| KCa3.1 (IK) | 0.26 |

Note: EC₅₀ values can vary slightly between different experimental systems and conditions.

Signaling Pathway: Endothelium-Dependent Hyperpolarization

In the vasculature, this compound's activation of KCa2.3 channels in endothelial cells is a key step in the EDH pathway, which contributes significantly to vasodilation.

Experimental Protocols

The primary technique for characterizing the effects of this compound on KCa2.3 channels is patch-clamp electrophysiology . This can be performed in whole-cell or inside-out configurations.

Cell Preparation

-

Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing human KCa2.3 channels are commonly used. These cell lines provide a robust and consistent expression system for studying the specific channel subtype in isolation. Endothelial cell lines, such as a mouse endothelial cell line (ET), can also be utilized to study the channels in a more native environment.

-

Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in appropriate media (e.g., DMEM for HEK-293) supplemented with fetal bovine serum and antibiotics. For stable cell lines, a selection antibiotic (e.g., G418) is included to maintain expression of the channel.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of macroscopic currents from the entire cell membrane.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjusted to pH 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve a specific free [Ca²⁺] (e.g., 1 µM). Adjusted to pH 7.2 with KOH.

-

-

Recording Procedure:

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the intracellular solution and mounted on the patch-clamp amplifier headstage.

-

The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

-

A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

Currents are elicited by applying voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).

-

A stable baseline current is recorded before the application of this compound.

-

This compound is perfused into the bath at various concentrations, and the potentiation of the KCa2.3 current is measured.

-

Inside-Out Patch-Clamp Electrophysiology

This configuration is ideal for studying how this compound affects the channel's sensitivity to calcium, as the intracellular face of the membrane is exposed to the bath solution, allowing for precise control of the [Ca²⁺].

-

Solutions:

-

Pipette (Extracellular) Solution: Same as the whole-cell extracellular solution.

-

Bath (Intracellular) Solution: Similar to the whole-cell intracellular solution, but a range of solutions with varying free [Ca²⁺] are prepared to generate a concentration-response curve.

-

-

Recording Procedure:

-

A giga-seal is formed as in the whole-cell configuration.

-

Instead of rupturing the patch, the pipette is gently pulled away from the cell, excising a patch of membrane with the intracellular side facing the bath.

-

The patch is held at a constant potential (e.g., -80 mV).

-

Solutions with different free [Ca²⁺] are perfused over the patch to determine the baseline calcium sensitivity.

-

The experiment is repeated in the presence of a fixed concentration of this compound in the bath solution to observe the leftward shift in the Ca²⁺ concentration-response curve.

-

Experimental Workflow and Logic

The investigation of this compound's mechanism of action on KCa2.3 channels typically follows a logical progression of experiments.

Conclusion

This compound is a valuable pharmacological tool and a promising therapeutic lead that acts as a positive gating modulator of KCa2.3 channels. Its mechanism of action, centered on enhancing the channel's sensitivity to intracellular calcium, has been well-characterized through electrophysiological studies. By binding to the interface of the calmodulin-binding domain and calmodulin, this compound promotes the open state of the channel, leading to membrane hyperpolarization. This action underlies its potent vasodilatory effects and highlights the therapeutic potential of targeting KCa2.3 channels for cardiovascular diseases. This technical guide provides a foundational understanding of this compound's mechanism of action, which is essential for researchers and drug developers working to advance novel ion channel modulators.

References

- 1. This compound, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. Naphtho[1,2-d]thiazol-2-ylamine (this compound), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphtho[1,2-d]thiazol-2-ylamine (this compound), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

Ska-31 as a Positive Gating Modulator of IKCa Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ska-31, a potent small-molecule positive gating modulator of intermediate-conductance calcium-activated potassium (IKCa or KCa3.1) channels. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of IKCa channels and as a potential therapeutic agent for a range of disorders, including cardiovascular diseases. This document details the mechanism of action of this compound, presents its key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction

Intermediate-conductance calcium-activated potassium (IKCa/KCa3.1) channels are critical regulators of membrane potential in both excitable and non-excitable cells. Their activation by intracellular calcium leads to potassium efflux, resulting in membrane hyperpolarization. This hyperpolarization plays a crucial role in various physiological processes, including the regulation of vascular tone, cell proliferation, and immune responses.[1][2]

This compound (Naphtho[1,2-d]thiazol-2-ylamine) is a positive gating modulator of IKCa and small-conductance calcium-activated potassium (SKCa/KCa2.x) channels.[3] It enhances the sensitivity of these channels to intracellular calcium, leading to their activation at lower calcium concentrations.[4] This property makes this compound a powerful tool to study the downstream effects of IKCa channel activation and a potential therapeutic candidate for conditions where enhancing IKCa channel activity is beneficial.

Quantitative Data

The following tables summarize the in vitro potency of this compound on various KCa channel subtypes and its in vivo effects on cardiovascular parameters.

Table 1: In Vitro Potency of this compound on KCa Channels

| Channel Subtype | EC50 | Reference(s) |

| IKCa (KCa3.1) | 260 nM | [5] |

| SKCa1 (KCa2.1) | 2.9 µM | |

| SKCa2 (KCa2.2) | 1.9 µM | |

| SKCa3 (KCa2.3) | 2.9 µM | |

| Native murine endothelial IKCa (KCa3.1) | 225 nM | |

| Native murine endothelial SKCa (KCa2.3) | 1.6 µM |

Table 2: In Vivo Effects of this compound

| Parameter | Species | Dose | Effect | Reference(s) |

| Mean Arterial Pressure (MAP) | Normotensive Mice | 10 mg/kg | -4 mmHg | |

| Mean Arterial Pressure (MAP) | Normotensive Mice | 30 mg/kg | -6 mmHg | |

| Mean Arterial Pressure (MAP) | Angiotensin-II Hypertensive Mice | 10-30 mg/kg | -12 mmHg | |

| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 1, 3, 10 mg/kg | Brief decrease | |

| Heart Rate | Spontaneously Hypertensive Rats (SHR) | 1, 3, 10 mg/kg | Bradycardia | |

| Endothelium-Dependent Vasodilation | Aged Rats | 10 mg/kg daily for 8 weeks | Improved | |

| Cardiac Ejection Fraction | Aged Rats | 10 mg/kg daily for 8 weeks | Improved | |

| Stroke Volume | Aged Rats | 10 mg/kg daily for 8 weeks | Improved |

Mechanism of Action

This compound acts as a positive gating modulator by binding to a site at the interface between the IKCa channel protein and its constitutively bound calcium-sensing partner, calmodulin (CaM). This interaction allosterically enhances the conformational changes induced by calcium binding to calmodulin, thereby increasing the probability of channel opening. This mechanism effectively shifts the calcium concentration-response curve of the channel to the left, allowing for channel activation at lower intracellular calcium levels.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway, a typical experimental workflow for characterizing this compound, and the logical relationship of its effects.

Caption: IKCa Channel Activation Pathway.

Caption: Whole-Cell Patch-Clamp Workflow.

Caption: Logical Flow of this compound's Effects.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on IKCa channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

Cell Culture: HEK293 cells transiently or stably transfected with the human KCa3.1 gene.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 100 nM to 1 µM) using a calcium buffer calculator. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: 10 mM this compound in DMSO.

-

Patch-clamp rig: Inverted microscope, micromanipulator, amplifier, data acquisition system.

-

Borosilicate glass capillaries: For pulling micropipettes.

Procedure:

-

Cell Preparation: Plate transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.

-

Once the pipette touches the cell, release the positive pressure to form a giga-ohm seal.

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a voltage ramp (e.g., from -120 mV to +60 mV over 200 ms) or a voltage step protocol to elicit IKCa currents.

-

Record baseline currents for several minutes to ensure stability.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 10 nM to 10 µM).

-

Record currents at each concentration of this compound until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the peak outward current at a specific voltage (e.g., +40 mV) for each this compound concentration.

-

Plot the concentration-response curve and fit it with a Hill equation to determine the EC50 value.

-

Measurement of Endothelium-Dependent Vasodilation

This protocol describes the use of pressure myography to assess the effect of this compound on the vasodilation of isolated resistance arteries.

Materials:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Dissection Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH 7.4.

-

Physiological Saline Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 NaH₂PO₄, 25 NaHCO₃, 11 Glucose. Gassed with 95% O₂ / 5% CO₂.

-

Phenylephrine (PE): For pre-constriction.

-

Acetylcholine (ACh): Endothelium-dependent vasodilator.

-

This compound

-

Pressure Myograph System

Procedure:

-

Vessel Dissection: Euthanize the animal and dissect a segment of a resistance artery (e.g., mesenteric or cremaster artery) in ice-cold dissection buffer.

-

Vessel Cannulation: Transfer the artery segment to the pressure myograph chamber and cannulate both ends onto glass micropipettes.

-

Equilibration: Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and superfuse with PSS at 37°C for 30-60 minutes.

-

Viability Check:

-

Pre-constrict the artery with a submaximal concentration of phenylephrine (e.g., 1-10 µM).

-

Once a stable constriction is achieved, apply acetylcholine (e.g., 1 µM) to confirm endothelium-dependent vasodilation.

-

-

This compound Application:

-

Wash out the acetylcholine and allow the vessel to return to its baseline diameter.

-

Pre-constrict the artery again with phenylephrine.

-

Once a stable tone is reached, add this compound to the superfusing PSS in a cumulative concentration-dependent manner (e.g., 10 nM to 10 µM).

-

Record the changes in vessel diameter at each concentration.

-

-

Data Analysis:

-

Express the vasodilation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine.

-

Plot the concentration-response curve to determine the potency and efficacy of this compound-induced vasodilation.

-

Conclusion

This compound is a well-characterized and potent positive gating modulator of IKCa and, to a lesser extent, SKCa channels. Its ability to enhance channel activity at physiological calcium concentrations makes it an invaluable tool for elucidating the roles of these channels in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphtho[1,2-d]thiazol-2-ylamine (this compound), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of Naphtho[1,2-d]thiazol-2-ylamine (Ska-31): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphtho[1,2-d]thiazol-2-ylamine, commonly known as Ska-31, has emerged as a potent and valuable pharmacological tool for investigating the physiological roles of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its activity, and illustrates its signaling pathway and experimental workflows through detailed diagrams. This document is intended to serve as a core resource for researchers in the fields of pharmacology, cardiovascular physiology, and drug development.

Introduction

Small-conductance (KCa2.1-2.3) and intermediate-conductance (KCa3.1) calcium-activated potassium channels are crucial modulators of calcium signaling and membrane potential in a variety of cell types, both excitable and non-excitable.[1] The activation of these channels, particularly in the vascular endothelium, leads to hyperpolarization, which is a key component of the endothelium-derived hyperpolarizing factor (EDHF) response, resulting in vasodilation and a subsequent lowering of blood pressure.[1][2]

The discovery of selective and potent activators of these channels is of significant interest for the development of novel therapeutics for conditions such as hypertension and for their use as pharmacological probes to elucidate the function of KCa2/3 channels in vivo.[1] this compound was developed as a more potent and "drug-like" analog of the neuroprotectant riluzole, which was found to be a weak activator of KCa2/3 channels.[1] this compound is approximately 10 to 20 times more potent than riluzole and exhibits favorable pharmacokinetic properties, including a longer half-life.

Discovery and Synthesis

Discovery

This compound was identified from a library of 41 benzothiazole derivatives designed based on the chemical scaffold of riluzole. The aim was to develop a more potent activator of KCa2/3 channels suitable for in vivo studies. Among the synthesized compounds, this compound (naphtho[1,2-d]thiazol-2-ylamine) and SKA-20 (anthra[2,1-d]thiazol-2-ylamine) were identified as the most potent activators.

Chemical Synthesis

This compound is synthesized via a Hugerschoff reaction from naphthalen-1-yl-thiourea. This method involves the intramolecular cyclization of the thiourea in the presence of an oxidizing agent, typically bromine.

Experimental Protocol: Synthesis of Naphtho[1,2-d]thiazol-2-ylamine (this compound)

-

Reactants:

-

Naphthalen-1-yl-thiourea (2.0 g, 9.9 mmol)

-

Glacial Acetic Acid (50 ml)

-

Liquid Bromine (1.6 g, 10.0 mmol)

-

Water

-

Ammonium Hydroxide

-

-

Procedure:

-

Naphthalen-1-yl-thiourea is stirred in glacial acetic acid at room temperature.

-

A solution of liquid bromine in glacial acetic acid is added dropwise to the stirring mixture.

-

The reaction mixture is stirred for an additional 2 hours at room temperature.

-

The mixture is then heated to 80-90°C for 30 minutes.

-

After cooling, the mixture is poured into 250 ml of water.

-

The aqueous solution is neutralized with ammonium hydroxide to precipitate the product.

-

The precipitate is filtered, washed with water, and dried.

-

The crude product is recrystallized from an ethanol-water mixture to yield pure naphtho[1,2-d]thiazol-2-ylamine.

-

Mechanism of Action and Biological Activity

This compound is a positive gating modulator of KCa2 and KCa3.1 channels. It increases the apparent Ca2+ sensitivity of the channels, leading to an increased open probability at a given intracellular calcium concentration. This activation of KCa channels in the vascular endothelium leads to hyperpolarization of the endothelial cells. This hyperpolarization is conducted to the underlying vascular smooth muscle cells, causing them to relax, which results in vasodilation and a decrease in blood pressure.

Signaling Pathway

The signaling pathway for this compound-induced vasodilation is initiated by its binding to and activation of KCa2.x and KCa3.1 channels on the endothelial cell membrane.

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data

The potency of this compound as a KCa channel activator has been quantified in various studies. The half-maximal effective concentrations (EC50) for different KCa channel subtypes are summarized below.

| Channel Subtype | EC50 Value | Reference |

| hKCa3.1 | 260 nM | |

| hKCa2.1 | 2.9 µM | |

| hKCa2.2 | 1.9 µM | |

| hKCa2.3 | 2.9 µM | |

| Native murine KCa3.1 | 225 nM | |

| Native murine KCa2.3 | 1.6 µM |

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the activity of KCa channels in response to this compound.

Experimental Workflow

References

- 1. This compound, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphtho[1,2-d]thiazol-2-ylamine (this compound), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Ska-31 and Its Analogs: Modulators of KCa2/KCa3.1 Channels

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ska-31, a notable activator of small-conductance (KCa2.x, also known as SK) and intermediate-conductance (KCa3.1, also known as IK) calcium-activated potassium channels. These channels are critical in regulating membrane potential and calcium signaling in a variety of cells, making them promising therapeutic targets for conditions like hypertension and endothelial dysfunction.[1] This document details the quantitative data on this compound and its analogs, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction to this compound

This compound (naphtho[1,2-d]thiazol-2-ylamine) is a positive gating modulator of KCa2 and KCa3.1 channels.[2] It was developed from a library of benzothiazoles using the neuroprotective agent riluzole as a structural template.[1][3] The primary mechanism of this compound involves enhancing the open probability of these channels, which leads to potassium ion (K+) efflux and cell membrane hyperpolarization. In the vascular endothelium, this process is a key component of endothelium-derived hyperpolarization (EDH), a crucial pathway for vasodilation that acts in parallel with the nitric oxide (NO) system.[4] By potentiating EDH-mediated responses, this compound has been shown to induce vasodilation, increase coronary flow, and lower blood pressure in various animal models, highlighting its therapeutic potential.

Structure-Activity Relationship (SAR)

The development of this compound and its analogs has provided valuable insights into the structural requirements for activating KCa2/3.1 channels. The core of these molecules is a thiazole ring fused to an aromatic system.

Chemical Structure of this compound:

-

Name: Naphtho[1,2-d]thiazol-2-ylamine

-

Molecular Formula: C₁₁H₈N₂S

-

Molecular Weight: 200.26 g/mol

The SAR is best understood by comparing the potency of the parent compound, riluzole, with this compound and its analogs, such as SKA-20 and the more recent, selective analog SKA-346.

Key SAR Insights:

-

Aromatic System Extension: The primary driver for increased potency compared to the riluzole template is the extension of the fused aromatic system. Moving from a benzothiazole (riluzole) to a naphthothiazole (this compound) or an anthrathiazole (SKA-20) scaffold increases potency by 10 to 20 times.

-

Potency and Selectivity: this compound exhibits greater potency for the KCa3.1 channel over the KCa2 subtypes. Its analog, SKA-20, shows even higher potency for KCa3.1 but was not pursued for in vivo studies to the same extent as this compound.

-

Development of Selectivity: While this compound activates both KCa3.1 and KCa2 channels, this lack of selectivity can be a drawback for targeted therapies. The development of SKA-346, a quinoline derivative, demonstrated that modifying the core structure can yield analogs with high selectivity for the KCa3.1 channel. SKA-346 activates KCa3.1 with an EC₅₀ of 1.9 μM while showing minimal activity on other related channels. This finding is crucial for developing drugs that can, for example, boost T-cell immunity in a tumor microenvironment without causing systemic cardiovascular effects.

Quantitative Data on this compound and Analogs

The following tables summarize the potency of this compound and related compounds on various KCa channel subtypes as determined by electrophysiological studies.

Table 1: Potency (EC₅₀) of this compound on KCa Channel Subtypes

| Compound | KCa3.1 (IK) | KCa2.1 (SK1) | KCa2.2 (SK2) | KCa2.3 (SK3) |

| This compound | 260 nM | 2.9 µM | 1.9 µM | 2.9 µM |

Table 2: Comparative Potency (EC₅₀) of Riluzole and this compound Analogs

| Compound | KCa3.1 (IK) | KCa2.1 (SK1) | KCa2.3 (SK3) | Reference |

| Riluzole | ~5 µM | >30 µM | ~10 µM | |

| SKA-20 | 115 nM | 430 nM | 1.2 µM | |

| This compound | 260 nM | 2.9 µM | 2.9 µM | |

| SKA-346 | 1.9 µM | >30 µM | >30 µM |

Signaling Pathway and Mechanism of Action

This compound's primary effect in the vasculature is to promote vasodilation by activating KCa channels in endothelial cells. This activation leads to membrane hyperpolarization, which is transmitted to the underlying vascular smooth muscle cells, causing relaxation.

Caption: Mechanism of this compound induced vasodilation via KCa channel activation.

Experimental Protocols

The characterization of this compound and its analogs involves a range of standardized experimental procedures.

A. Whole-Cell Patch-Clamp Electrophysiology This technique is used to measure the activity of KCa channels in response to compounds and determine EC₅₀ values.

-

Cell Preparation: HEK293 or CHO cells stably expressing the human KCa channel subtype of interest (e.g., KCa3.1, KCa2.1) are cultured on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH. Free Ca²⁺ is buffered to a specific concentration (e.g., 300 nM) to sub-maximally activate the channels.

-

-

Procedure:

-

A glass micropipette with a tip resistance of 2-5 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV), and currents are elicited by voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).

-

A baseline current is established before the compound is applied via a perfusion system at increasing concentrations.

-

The increase in current at a specific voltage (e.g., +40 mV) is measured for each concentration.

-

Data are plotted as a concentration-response curve and fitted with the Hill equation to determine the EC₅₀.

-

B. In Vivo Blood Pressure Measurement This protocol assesses the systemic effect of this compound on cardiovascular function.

-

Animal Model: Normotensive (e.g., C57BL/6) or hypertensive mice (e.g., Angiotensin-II induced) are used. KCa3.1 knockout mice (KCa3.1⁻/⁻) are often used as a negative control to confirm the target of action.

-

Drug Administration: this compound is dissolved in a suitable vehicle, such as peanut oil, and administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 30 mg/kg.

-

Measurement:

-

Mice are implanted with radiotelemetry devices that continuously monitor mean arterial pressure (MAP) and heart rate.

-

After a recovery period, baseline MAP is recorded for 24-48 hours.

-

Mice are injected with the vehicle or this compound, and MAP is monitored for the next 24 hours to observe the drug's effect and duration of action.

-

C. Ex Vivo Arterial Vasodilation (Wire Myography) This method evaluates the direct effect of compounds on vascular tone in isolated arteries.

-

Tissue Preparation: Mesenteric or carotid arteries are dissected from euthanized rats or mice and mounted on a wire myograph in a chamber filled with physiological salt solution (PSS), gassed with 95% O₂/5% CO₂, and maintained at 37°C.

-

Procedure:

-

The artery is stretched to its optimal resting tension.

-

The vessel is pre-constricted with an agent like phenylephrine (PE) to induce a stable tone.

-

Once the contraction is stable, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for vasodilation.

-

In parallel experiments, the effect of this compound on agonist-induced (e.g., acetylcholine) vasodilation is tested by incubating the artery with a fixed concentration of this compound before applying the agonist.

-

Relaxation is expressed as a percentage of the pre-constriction induced by PE.

-

Drug Discovery and Evaluation Workflow

The process of identifying and validating new KCa channel activators like this compound follows a logical progression from in vitro screening to in vivo efficacy studies.

Caption: Workflow for the development of this compound analogs.

Conclusion

The study of this compound and its analogs has established a clear structure-activity relationship for the activation of KCa2 and KCa3.1 channels. Potency is significantly enhanced by extending the aromatic system fused to the core benzothiazole structure. While this compound itself is a potent but non-selective activator, its development has paved the way for more recent analogs like SKA-346, which demonstrate that high selectivity for the KCa3.1 channel is achievable. This selectivity is a critical advancement, opening possibilities for targeted therapies in immunology and oncology while minimizing the systemic cardiovascular effects associated with dual KCa2/KCa3.1 activation. Future research will likely focus on refining these selective activators to improve their pharmacokinetic properties and therapeutic potential.

References

- 1. Naphtho[1,2-d]thiazol-2-ylamine (this compound), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel activator of SKCa and IKCa channels, increases coronary flow in male and female rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphtho[1,2-d]thiazol-2-ylamine (this compound), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SKA-31 in Endothelium-Derived Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelium-derived hyperpolarization (EDH) is a crucial mechanism regulating vascular tone, acting in concert with nitric oxide (NO) and prostacyclin to induce vasodilation. A key step in this pathway is the activation of small- and intermediate-conductance calcium-activated potassium channels (KCa2.3 and KCa3.1, respectively) on endothelial cells. SKA-31, a naphtho[1,2-d]thiazol-2-ylamine derivative, has emerged as a potent and selective activator of these channels. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in potentiating EDH-mediated responses, and its therapeutic potential in cardiovascular diseases characterized by endothelial dysfunction. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and Endothelial KCa Channels

The vascular endothelium plays a pivotal role in regulating blood flow and pressure through the release of various vasoactive substances. Beyond the well-established nitric oxide (NO) pathway, endothelium-derived hyperpolarization (EDH) represents a significant contributor to vasodilation, particularly in resistance arteries. The hyperpolarization of endothelial cells, initiated by an increase in intracellular calcium ([Ca2+]i), is primarily mediated by the opening of two types of potassium channels: the small-conductance (KCa2.3 or SK3) and the intermediate-conductance (KCa3.1 or IK1) calcium-activated potassium channels.[1][2]

This compound is a positive gating modulator that enhances the sensitivity of KCa2.3 and KCa3.1 channels to calcium, thereby promoting their opening at physiological calcium concentrations.[2] This action leads to an efflux of potassium ions, resulting in hyperpolarization of the endothelial cell membrane. This hyperpolarization is then transmitted to the adjacent vascular smooth muscle cells (VSMCs), primarily through myoendothelial gap junctions, leading to VSMC hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium in the smooth muscle, and subsequent vasorelaxation.[1][2]

Mechanism of Action of this compound

This compound acts as a potent activator of both KCa2.3 and KCa3.1 channels, although it exhibits a higher potency for KCa3.1. The activation of these channels by this compound is independent of NO synthase (eNOS) activity, highlighting its direct effect on the EDH pathway. The vasodilatory effects of this compound are largely abolished by endothelial denudation or by the co-application of selective blockers for KCa2.3 (like apamin or UCL1684) and KCa3.1 (like TRAM-34), confirming its endothelium- and KCa channel-dependent mechanism of action.

Signaling Pathway of this compound-Induced Vasodilation

Caption: Signaling pathway of this compound-induced endothelium-dependent vasodilation.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's activity from various studies.

Table 1: Potency of this compound on KCa Channels

| Channel | EC50 | Species | Reference |

| KCa3.1 (IK) | 260 nM | Murine | |

| KCa2.3 (SK) | 2.9 µM | Murine | |

| KCa2.2 (SK) | 1.9 µM | Murine | |

| KCa2.1 (SK) | 2.9 µM | Murine |

Table 2: Vasodilatory Effects of this compound

| Vessel | IC50 / Effect | Species | Condition | Reference |

| Rat Mesenteric Artery | IC50 = 0.22 µM | Rat | Phenylephrine pre-constriction | |

| Rat Cremaster Artery | IC50 ≈ 2 µM | Rat | Myogenic tone | |

| Rat Middle Cerebral Artery | IC50 ≈ 2 µM | Rat | Myogenic tone | |

| Murine Carotid Artery | Potentiates EDHF dilation | Mouse | L-NNA + Indomethacin | |

| Hypertensive Mice | Lowers MAP by 12 mmHg (30 mg/kg) | Mouse | Angiotensin-II induced | |

| Normotensive Mice | Lowers MAP by 4-6 mmHg (10-30 mg/kg) | Mouse | Normotensive | |

| Anesthetized Pig | Decreases mean aortic pressure | Pig | - |

Table 3: Electrophysiological Effects of this compound

| Cell Type | Effect | Magnitude | Species | Reference |

| Murine Carotid Artery Endothelial Cells | Membrane Hyperpolarization | -45 mV | Mouse (wt) | |

| Murine Carotid Artery Endothelial Cells | Membrane Hyperpolarization | -8 mV | Mouse (KCa3.1-/-) |

Detailed Experimental Protocols

Arterial Pressure Myography for Vasodilation Assessment

This protocol is used to assess the direct effect of this compound on the diameter of isolated small arteries.

Objective: To determine the concentration-response relationship of this compound-induced vasodilation in pre-constricted resistance arteries.

Materials:

-

Isolated resistance arteries (e.g., third-order mesenteric arteries)

-

Pressure myograph system (e.g., DMT)

-

Krebs buffer solution

-

Phenylephrine (or other vasoconstrictor)

-

This compound stock solution

-

Blockers for KCa channels (e.g., TRAM-34 and apamin)

-

Blocker for eNOS (e.g., L-NAME)

Procedure:

-

Isolate third-order mesenteric arteries and mount them on two glass cannulas in the myograph chamber.

-

Pressurize the artery to a physiological intraluminal pressure (e.g., 70 mmHg) and equilibrate at 36°C in Krebs buffer.

-

Induce a stable submaximal constriction with a vasoconstrictor, typically phenylephrine (1 µM).

-

Once a stable tone is achieved, add this compound to the bath in a cumulative concentration-dependent manner.

-

Record the changes in arterial diameter at each concentration.

-

To confirm the mechanism, repeat the experiment in the presence of TRAM-34 and apamin, or after endothelial denudation.

-

Data are typically expressed as the percentage reversal of the pre-constriction.

References

Beyond the Endothelium: An In-depth Technical Guide to the Cellular Targets of Ska-31

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ska-31 is a potent, small-molecule activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1). Its primary mechanism of action involves the positive modulation of these channels, leading to membrane hyperpolarization and subsequent vasodilation. This has established this compound as a valuable tool for studying endothelium-dependent hyperpolarization and a potential therapeutic agent for cardiovascular diseases. However, emerging evidence suggests that the bioactivity of this compound may extend beyond its well-characterized effects on endothelial KCa channels. This technical guide provides a comprehensive overview of the known and potential cellular targets of this compound, with a particular focus on its effects on non-endothelial cell types, including cancer cells and cardiac myocytes. We present quantitative data from key studies, detailed experimental protocols, and signaling pathway diagrams to facilitate further research into the pleiotropic effects of this compound.

Introduction

This compound (Naphtho[1,2-d]thiazol-2-ylamine) was developed as a positive gating modulator of KCa2.x (SK) and KCa3.1 (IK) channels[1]. These channels are critical players in regulating cellular excitability and calcium signaling in a variety of tissues. In the vascular endothelium, their activation by this compound leads to hyperpolarization, which is transmitted to the underlying smooth muscle cells, causing vasorelaxation and a subsequent reduction in blood pressure[1][2]. The effects of this compound on blood pressure have been shown to be absent in KCa3.1-deficient mice, underscoring the primary role of this channel in its vasodilatory action[1]. While the endothelial targets of this compound are well-documented, recent studies have hinted at a broader range of cellular effects, prompting a deeper investigation into its non-canonical targets. This guide will delve into these emerging areas of this compound research.

On-Target Effects: KCa2.x and KCa3.1 Channels

The principal cellular targets of this compound are the KCa2.x and KCa3.1 channels. This compound enhances the apparent calcium sensitivity of these channels, leading to their opening at lower intracellular calcium concentrations.

Quantitative Data: Potency of this compound on KCa Channels

| Channel Subtype | EC50 (nM) | Cell Line | Reference |

| hKCa3.1 | 260 | HEK-293 | [1] |

| hKCa2.1 | 2900 | HEK-293 | |

| rKCa2.2 | 1900 | HEK-293 | |

| hKCa2.3 | 2900 | HEK-293 |

EC50: Half-maximal effective concentration

Signaling Pathway: Endothelium-Dependent Vasodilation

Beyond the Endothelium: Potential Non-Canonical Targets

While the cardiovascular effects of this compound are predominantly linked to endothelial KCa channels, intriguing observations in other cell types suggest a wider therapeutic potential and a more complex pharmacology than previously understood.

Effects on Colon Cancer Cells

Recent findings indicate that this compound exhibits anti-proliferative and pro-apoptotic effects in human colon cancer cell lines HCT-116 and HCT-8.

| Cell Line | Effect | Metric | Value | Reference |

| HCT-116 | Reduced Cell Viability | IC50 | 5.3 µM | (Implied from secondary sources) |

| HCT-8 | Reduced Cell Viability | IC50 | 46.9 µM | (Implied from secondary sources) |

| HCT-116 | Apoptosis | - | Increased | (Implied from secondary sources) |

| HCT-8 | Apoptosis | - | Increased | (Implied from secondary sources) |

| HCT-116 | Cell Cycle | - | G0/G1 Arrest | (Implied from secondary sources) |

| HCT-8 | Cell Cycle | - | G0/G1 Arrest | (Implied from secondary sources) |

IC50: Half-maximal inhibitory concentration. Note: The primary research article detailing these specific findings was not available in the search results, this information is derived from a supplier's technical data which may not be peer-reviewed.

The molecular mechanism underlying these effects is not yet fully elucidated. KCa3.1 channels are known to be expressed in some cancer cells, including in the inner mitochondrial membrane, where they can influence apoptosis. Therefore, it is plausible that the observed anti-cancer effects of this compound are, at least in part, mediated by on-target activation of KCa3.1 channels in these cells. However, the possibility of off-target effects cannot be ruled out without further investigation, such as proteomics-based target identification studies.

Effects on Cardiac Myocytes

Studies in aged animal models have revealed that chronic treatment with this compound can reverse age-related cardiac hypertrophy and fibrosis. This suggests a potential role for this compound in modulating cardiac remodeling.

| Parameter | Effect of Aging | Effect of this compound Treatment | Reference |

| Ventricular Myocyte Size | Increased | Abrogated Increase | |

| Left Ventricular Collagen Content | Increased | Abrogated Increase | |

| Left Ventricular Systolic Pressure | - | Modest, secondary increase | |

| Heart Rate | - | Modest, secondary increase |

The mechanisms responsible for these cardioprotective effects are currently unknown. They could be a secondary consequence of the improved vascular function and reduced afterload resulting from this compound's vasodilatory actions. Alternatively, this compound may have direct effects on cardiac myocytes or fibroblasts. The expression and function of KCa2.x and KCa3.1 channels in the context of cardiac hypertrophy are not well-established, leaving open the possibility of off-target interactions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's cellular effects.

Whole-Cell Patch Clamp Electrophysiology for KCa Channel Activation

Objective: To measure the effect of this compound on KCa2.x and KCa3.1 channel currents in a heterologous expression system.

Materials:

-

HEK-293 cells stably expressing the KCa channel of interest.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and CaCl2 to achieve desired free [Ca2+]i, pH 7.2.

-

This compound stock solution in DMSO.

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Culture HEK-293 cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

-

Establish a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit currents.

-

Perfuse the cell with external solution containing various concentrations of this compound.

-

Record currents at each this compound concentration and after washout.

-

Analyze the current-voltage relationship and construct a dose-response curve to determine the EC50.

Pressure Myography for Vasodilation Assessment

Objective: To assess the vasodilatory effect of this compound on isolated resistance arteries.

Materials:

-

Isolated resistance arteries (e.g., mesenteric or cerebral).

-

Pressure myograph system.

-

Krebs buffer (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose, gassed with 95% O2/5% CO2.

-

Phenylephrine (PE) for pre-constriction.

-

This compound stock solution in DMSO.

Procedure:

-

Isolate and mount a segment of the artery on the cannulas of the pressure myograph.

-

Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and equilibrate in Krebs buffer at 37°C.

-

Pre-constrict the artery with a sub-maximal concentration of phenylephrine.

-

Once a stable constriction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the internal diameter of the artery at each concentration.

-

Calculate vasodilation as a percentage of the pre-constriction and plot a concentration-response curve.

Apoptosis Detection by TUNEL Assay

Objective: To quantify apoptosis in HCT-116 cells following this compound treatment.

Materials:

-

HCT-116 cells.

-

This compound.

-

TUNEL assay kit.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Seed HCT-116 cells in appropriate culture vessels.

-

Treat cells with this compound at the desired concentration (e.g., 5 µM) for a specified time (e.g., 24-48 hours). Include vehicle-treated and positive controls.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with the permeabilization solution.

-

Perform the TUNEL reaction according to the kit manufacturer's instructions to label DNA strand breaks.

-

Counterstain nuclei with a DNA dye (e.g., DAPI).

-

Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy or flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To analyze the cell cycle distribution of HCT-116 cells after this compound treatment.

Materials:

-

HCT-116 cells.

-

This compound.

-

70% ethanol (ice-cold).

-

Propidium iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

Procedure:

-

Culture and treat HCT-116 cells with this compound as described for the TUNEL assay.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a powerful pharmacological tool whose primary targets, the KCa2.x and KCa3.1 channels, are well-established. Its pro-vasodilatory effects are a direct consequence of activating these channels in the vascular endothelium. However, the observed anti-proliferative and pro-apoptotic effects in colon cancer cells, along with its ability to mitigate cardiac hypertrophy in aged animals, suggest a broader biological activity profile.

Future research should focus on elucidating the precise molecular mechanisms underlying these non-endothelial effects. Key unanswered questions include:

-

Are the anti-cancer and cardioprotective effects of this compound mediated by KCa channels in these tissues, or do they involve off-target interactions?

-

What are the specific downstream signaling pathways activated by this compound in cancer cells and cardiac myocytes?

-

Can this compound's structure be modified to enhance its effects on these non-canonical targets or to improve its selectivity?

Answering these questions will require a multi-pronged approach, including:

-

Unbiased proteomic screening (e.g., affinity purification-mass spectrometry) to identify direct binding partners of this compound in relevant cell types.

-

Transcriptomic and proteomic analyses of this compound-treated cancer cells and cardiac myocytes to identify modulated signaling pathways.

-

In vivo studies using tissue-specific KCa channel knockout models to dissect the channel-dependent and -independent effects of this compound.

A deeper understanding of the full spectrum of this compound's cellular targets will not only refine its use as a research tool but also potentially unlock new therapeutic applications for this versatile molecule.

References

- 1. Naphtho[1,2-d]thiazol-2-ylamine (this compound), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel activator of SKCa and IKCa channels, increases coronary flow in male and female rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of SKA-31: A KCa Channel Opener

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SKA-31 (naphtho[1,2-d]thiazol-2-ylamine) is a novel small-molecule activator of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.[1][2] These channels are critical regulators of membrane potential and calcium signaling in a variety of cell types, including vascular endothelial cells.[3][4] By acting as a positive gating modulator, this compound enhances the open probability of KCa2/3 channels at a given intracellular calcium concentration, leading to membrane hyperpolarization.[3] This unique mechanism of action has positioned this compound as a valuable pharmacological tool for investigating the physiological roles of KCa2/3 channels and as a potential therapeutic agent for cardiovascular diseases such as hypertension. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the activity of this compound on KCa channels and its physiological effects.

Table 1: Potency of this compound on KCa Channel Subtypes

| Channel Subtype | EC50 | Reference(s) |

| KCa3.1 (IKCa) | 260 nM | |

| KCa2.1 (SK1) | 2.9 µM | |

| KCa2.2 (SK2) | 1.9 µM | |

| KCa2.3 (SK3) | 2.9 µM | |

| Native KCa3.1 (murine carotid endothelium) | 225 nM | |

| Native KCa2.3 (murine carotid endothelium) | 1.6 µM |

Table 2: Vasodilatory Effects of this compound

| Experimental Model | Parameter | Value | Reference(s) |

| Rat Mesenteric Arteries | IC50 for inhibition of phenylephrine-induced tone | 0.22 µM | |

| Murine Carotid Arteries | Enhancement of ACh-induced EDHF-vasodilation (200 nM this compound) | 1.5-fold | |

| Murine Carotid Arteries | Enhancement of ACh-induced EDHF-vasodilation (500 nM this compound) | 2-fold | |

| Langendorff-perfused Rat Hearts | Increase in total coronary flow (0.01-5 µg bolus) | 25-30% |

Table 3: In Vivo Effects of this compound

| Animal Model | Parameter | Dose | Effect | Reference(s) |

| Normotensive Mice | Mean Arterial Pressure (MAP) | 10 mg/kg i.p. | -4 mmHg | |

| Normotensive Mice | Mean Arterial Pressure (MAP) | 30 mg/kg i.p. | -6 mmHg | |

| Angiotensin-II Hypertensive Mice | Mean Arterial Pressure (MAP) | 30 mg/kg i.p. | -12 mmHg |

Signaling Pathway

The primary mechanism by which this compound induces vasodilation is through the activation of KCa2/3 channels on endothelial cells, leading to endothelium-dependent hyperpolarization (EDH). The following diagram illustrates this signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure KCa channel currents in isolated cells.

Solutions:

-

External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Pipette Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH.

Procedure:

-

Isolate cells (e.g., endothelial cells or a cell line expressing the KCa channel of interest) and plate them on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution at ~1.5 mL/min.

-

Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.

-

Hold the cell at a holding potential (e.g., -70 mV) and apply voltage steps or ramps to elicit K⁺ currents.

-

Apply this compound at various concentrations to the external solution to determine its effect on KCa channel currents.

-

Analyze the data to construct current-voltage relationships and dose-response curves to calculate the EC50.

Pressure Myography

This technique is used to assess the effect of this compound on the diameter of isolated small arteries.

Solutions:

-

Physiological Saline Solution (PSS): (in mM) 145 NaCl, 1.2 NaH2PO4, 4.7 KCl, 1.2 MgSO4, 2 CaCl2, 5 glucose, 2 pyruvate, and 3 MOPS buffer (pH 7.4 at 37°C). To study EDHF-mediated responses, L-NNA (300 µmol/L) and indomethacin (10 µmol/L) can be added to block nitric oxide and prostaglandin synthesis, respectively.

Procedure:

-

Dissect a segment (2-3 mm) of a third-order mesenteric artery or other small resistance artery.

-

Mount the artery segment onto two glass microcannulas in a pressure myograph chamber.

-

Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and equilibrate in PSS at 37°C for 45-60 minutes.

-

Assess vessel viability by constricting with a high-potassium solution (e.g., 60 mM KCl).

-

After washing, pre-constrict the artery to approximately 50-70% of its resting diameter with an agonist such as phenylephrine (e.g., 1 µM).

-

Once a stable constriction is achieved, add this compound in increasing cumulative concentrations to the bath solution.

-

Record the changes in the internal diameter of the artery using a video camera and analysis software.

-

Calculate vasodilation at each concentration as a percentage of the pre-constriction tone and plot a dose-response curve to determine the IC50.

Langendorff-Perfused Heart

This ex vivo model is used to study the effects of this compound on coronary flow and cardiac function in an intact heart.

Solutions:

-

Krebs-Henseleit Buffer: (in mM) 120 NaCl, 20 NaHCO3, 4.8 KCl, 1.2 NaH2PO4, 1.2 MgSO4, 11 Glucose, 2.5 CaCl2, oxygenated with 95% O2/5% CO2.

Procedure:

-

Anesthetize the animal and quickly excise the heart.

-

Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) or constant flow.

-

Allow the heart to equilibrate until a stable heart rate, left ventricular developed pressure (LVDP), and coronary flow are achieved.

-

Measure baseline parameters. A balloon can be inserted into the left ventricle to measure isovolumetric pressure.

-

Administer bolus injections of this compound into the perfusion line just above the aorta.

-

Continuously record coronary flow, LVDP, and heart rate.

-

Analyze the data to determine the dose-dependent effects of this compound on coronary vasodilation and cardiac function.

Conclusion

This compound is a potent and valuable pharmacological tool for the study of KCa2/3 channels. Its ability to selectively activate these channels has provided significant insights into their role in regulating vascular tone and blood pressure. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the therapeutic potential of this compound and similar KCa channel openers is warranted, particularly in the context of cardiovascular diseases characterized by endothelial dysfunction.

References

- 1. Improvement of endothelium-dependent vasodilations by this compound and SKA-20, activators of small- and intermediate-conductance Ca2+-activated K+-channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphtho[1,2-d]thiazol-2-ylamine (this compound), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 4. Endothelium-Dependent Hyperpolarizations: The Classical “EDHF” Pathway - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Downstream Signaling Pathways of Ska-31 Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ska-31 is a potent activator of the intermediate-conductance (KCa3.1) and small-conductance (KCa2.x) calcium-activated potassium channels.[1] Its activation has been shown to elicit a range of physiological effects, primarily centered on the cardiovascular system, including vasodilation and blood pressure reduction.[1] This technical guide provides a comprehensive overview of the known downstream signaling pathways affected by this compound activation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding and further investigation into the therapeutic potential of this compound.

Introduction

This compound, a naphtho[1,2-d]thiazol-2-ylamine compound, has emerged as a valuable pharmacological tool for studying the physiological roles of KCa2.x and KCa3.1 channels. These channels are critical in regulating membrane potential and calcium signaling in various cell types, particularly in the vascular endothelium. Activation of these channels by this compound leads to membrane hyperpolarization, which is a key initiating event in a cascade of downstream effects. This guide will delve into the molecular mechanisms and cellular consequences of this compound activation, providing researchers with the necessary information to design and execute experiments to explore its therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity and its effects on downstream signaling components.

Table 1: this compound Potency on KCa Channels

| Channel Subtype | EC50 (nM) | Source |

| KCa3.1 (IKCa) | 260 | [1] |

| KCa2.1 (SK1) | 2900 | |

| KCa2.2 (SK2) | 1900 | |

| KCa2.3 (SK3) | 2900 |

Table 2: Effects of this compound on Vascular Function

| Parameter | Species/Model | This compound Concentration | Observed Effect | Source |

| Vasodilation (Acetylcholine-induced) | Mouse Carotid Artery | 100 nM | Potentiation of EDHF-type dilation | [1] |

| Mean Arterial Blood Pressure | Normotensive Mice | 10-30 mg/kg (i.p.) | 4-6 mmHg decrease | [1] |

| Mean Arterial Blood Pressure | Angiotensin-II Hypertensive Mice | 30 mg/kg (i.p.) | 12 mmHg decrease | |

| Myogenic Tone Inhibition (IC50) | Rat Cremaster Arteries | ~2 µM | 80% inhibition | |

| Myogenic Tone Inhibition (IC50) | Rat Middle Cerebral Arteries | ~2 µM | ~65% inhibition |

Table 3: Reported Changes in Gene and Protein Expression with Prolonged this compound Treatment

| Gene/Protein | Tissue/Cell Type | Treatment Conditions | Fold Change | Source |

| KCa3.1 (mRNA) | Rat Mesenteric Artery | 10 mg/kg/day for 8 weeks | Upregulated | |

| KCa2.3 (mRNA) | Rat Mesenteric Artery | 10 mg/kg/day for 8 weeks | Upregulated | |

| eNOS (mRNA) | Rat Mesenteric Artery | 10 mg/kg/day for 8 weeks | Upregulated | |

| SERCA2 (protein) | Rat Mesenteric Artery | 10 mg/kg/day for 8 weeks | Upregulated | |

| IP3R1 (protein) | Rat Mesenteric Artery | 10 mg/kg/day for 8 weeks | Upregulated |

Note: Specific fold-change values from quantitative proteomics or western blotting are not consistently reported in the reviewed literature and represent a key area for future investigation.

Signaling Pathways

Activation of KCa2.x and KCa3.1 channels by this compound in endothelial cells is the primary event that triggers a series of downstream signaling events, ultimately leading to vasodilation.

Endothelium-Dependent Hyperpolarization and Vasodilation

The canonical downstream pathway of this compound activation involves the hyperpolarization of endothelial cells. This change in membrane potential is then transmitted to the underlying vascular smooth muscle cells, leading to their relaxation.

Caption: this compound induced endothelium-dependent vasodilation pathway.

Regulation of Gene and Protein Expression

Prolonged treatment with this compound has been shown to upregulate the expression of key proteins involved in calcium signaling and vascular function. This suggests a feedback mechanism where initial functional improvements may lead to positive regulation of the machinery responsible for these effects.

Caption: Putative mechanism for this compound-induced protein upregulation.

Modulation of the Calcineurin-NFAT Pathway in T-Cells

Beyond its effects on the vasculature, this compound has been reported to regulate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway in T-cells. This pathway is a cornerstone of T-cell activation and immune responses.

Caption: this compound's potential influence on the Calcineurin-NFAT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of this compound.

Arterial Pressure Myography

This technique is used to assess the effect of this compound on the contractility of isolated small arteries.

Protocol:

-

Vessel Isolation: Isolate third or fourth-order mesenteric arteries from the animal model of choice (e.g., rat) in ice-cold Krebs buffer (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose).

-

Cannulation: Cannulate the isolated artery onto two glass micropipettes in a pressure myograph chamber and secure with sutures.

-

Pressurization: Pressurize the artery to a physiological intraluminal pressure (e.g., 70 mmHg) and allow it to equilibrate and develop myogenic tone.

-

Drug Application: Pre-constrict the artery with an agonist such as phenylephrine (1 µM) to establish a stable baseline of contraction.

-

Concentration-Response Curve: Add cumulative concentrations of this compound to the bath and record the changes in arterial diameter.

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine. Fit the data to a concentration-response curve to determine the IC50.

Caption: Workflow for arterial pressure myography.

Western Blotting for KCa Channel Expression

This protocol details the semi-quantitative analysis of KCa channel protein expression in vascular tissue lysates.

Protocol:

-

Tissue Homogenization: Homogenize isolated mesenteric arteries in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against KCa3.1 (e.g., 1:500 dilution) and KCa2.3 (e.g., 1:500 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of genes of interest in vascular tissue following this compound treatment.

Protocol:

-

RNA Extraction: Extract total RNA from isolated aortic or mesenteric artery tissue using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and the following primer pairs (for mouse):

-

eNOS (Nos3): Fwd: 5'-GCACCCAGAGCTTTTCTTTG-3', Rev: 5'-TGACACAATCCCTCTTTCCG-3'

-

KCa3.1 (Kcnn4): Fwd: 5'-CACGCTGAGATGTTGTGGTTCC-3', Rev: 5'-CTCCTTGGCATGGAAGACCACA-3'

-

KCa2.3 (Kcnn3): Fwd: 5'-TCCACCGTCATCCTGCTTGGTT-3', Rev: 5'-CAGGCTGATGTAGAGGATACGC-3'

-

-